Compound Description: Pexidartinib, specifically its dihydrochloride salt in dihydrate form, is a potent inhibitor of Colony-stimulating factor-1 receptor (CSF-1R). This kinase activity plays a crucial role in the proliferation and survival of tumor-associated macrophages, making Pexidartinib a potential therapeutic agent in oncology. []
Compound Description: This compound emerged from a study focused on identifying potential CDK9/cyclin T1 kinase inhibitors. This kinase complex is implicated in transcription elongation and presents a promising target for anticancer therapies. []
Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2 (VEGFR-2). Its primary mechanism of action involves inhibiting angiogenesis, making it a potential therapeutic candidate for diseases characterized by abnormal blood vessel formation, including cancer. []
Compound Description: Developed by Bayer Schering Pharma, this compound is a potent and selective Rho-kinase inhibitor. Rho-kinase plays a critical role in various cellular processes, including cell contraction, migration, and proliferation. Inhibition of this kinase has shown therapeutic promise for conditions like hypertension, cancer, and neurological disorders. []
Compound Description: This compound is structurally characterized by its pyrrolo[2,3-b]pyridine core, with a nitro group at the 5-position and a complex substituent at the 4-position incorporating a piperidine ring. []
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: This compound is characterized by a simple structure, featuring a direct linkage between a pyridine ring and a pyrrolo[2,3-b]pyridine moiety. []
Compound Description: BMS-378806 is a potent and orally bioavailable HIV-1 attachment inhibitor, specifically designed to disrupt the interaction between the viral envelope protein gp120 and the host cell receptor CD4. []
Compound Description: This series of nortopsentin analogues replaces the imidazole ring of the natural product with thiazole, with the indole unit bound to the thiazole ring. These compounds exhibit antiproliferative activity against various human tumor cell lines by inducing apoptosis. []
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolines
Compound Description: This class of compounds, synthesized via a SnCl2-catalyzed multicomponent reaction, holds significance for its potential use in medicinal chemistry, particularly in exploring new drug candidates. [, ]
Compound Description: These derivatives, synthesized by a TFA-catalyzed coupling reaction, were investigated for their inhibitory activity against the Platelet-derived growth factor receptor beta (PDGFR-β). These kinases are involved in cell growth and proliferation, making their inhibition a potential strategy for treating cancer and other diseases. []
Compound Description: This compound is characterized by its pyrrolo[2,3-b]pyridine core, with a nitro group at the 5-position and a complex substituent at the 4-position. []
Compound Description: This compound is a Type II DFG-out inhibitor of Receptor-interacting serine/threonine-protein kinase 3 (RIPK3). RIPK3 is a key player in the necroptosis pathway, a regulated form of cell death, making it a target for developing drugs to treat inflammatory diseases and ischemia-reperfusion injury. []
Compound Description: BMS-488043 represents a class of HIV-1 attachment inhibitors that target the viral envelope protein gp120. Unlike previous candidates, BMS-488043 demonstrated antiviral activity in a preliminary clinical study, reducing viremia in HIV-infected individuals. []
Compound Description: This novel polyheterocyclic compound, synthesized using a multi-step microwave-assisted process, incorporates various heterocyclic rings, including a pyrrolo[3,4-b]pyridine moiety. []
Compound Description: Identified through structure-activity relationship studies, Compound 22 is a potent type II CDK8 inhibitor with significant antitumor activity against colorectal cancer in vitro and in vivo. []
Pyrrolo[2,3-b]pyridine-4-yl amines and pyrrolo[2,3-b]pyrimidin-4-yl amines
Compound Description: These broad chemical classes encompass a range of compounds designed to modulate Janus kinase (JAK) activity. JAKs play a crucial role in signaling pathways involved in immune responses, making their modulation therapeutically relevant for treating immune-related diseases and cancer. []
Compound Description: Compound 8o, a PI3K/mTOR dual inhibitor, demonstrated significant antiproliferative activity against cancer cell lines and tumor growth inhibition in vivo. []
Compound Description: This compound represents a potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. Its design, guided by structure-activity relationships, aimed to improve upon earlier candidates by enhancing potency and pharmacokinetic properties. []
Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, was synthesized via a FeCl3-SiO2 catalyzed reaction and characterized for its structural features. []
Compound Description: This class of compounds represents a series of derivatives characterized by a central imidazo[1,2-b]pyridazine core linked to a pyrrolo[2,3-b]pyridine moiety. []
Compound Description: Compound B3 is a potent HDAC inhibitor, particularly against HDACs 1, 2, 3, 6, and 8. It displays significant antiproliferative effects against several tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells. []
Compound Description: These analogues, designed as cyclin-dependent kinase 1 (CDK1) inhibitors, have shown promising results in reducing tumor growth in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). []
Compound Description: This compound, characterized by X-ray crystallography, contains a dihydroquinazolinone core, which is a common structural motif in many biologically active compounds. []
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This kinase is involved in the cellular stress response and is implicated in various diseases, including cancer. []
Compound Description: Compound 22b is a potent and selective RIPK1 inhibitor with significant antimetastatic activity. It effectively inhibited tumor cell-induced necroptosis both in vitro and in vivo. []
Compound Description: PF-06459988 is a third-generation irreversible inhibitor specifically targeting T790M-containing EGFR mutants, which are often implicated in resistance to first-generation EGFR tyrosine kinase inhibitors. []
Compound Description: This compound is a potent and selective PDGF receptor tyrosine kinase inhibitor with therapeutic potential in treating hypertension and associated diseases. [, ]
Compound Description: This series of derivatives targets the NF-κB inducing kinase (NIK), a key regulator of the noncanonical NF-κB pathway implicated in inflammatory diseases like psoriasis. []
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives
Compound Description: This series of compounds, synthesized using microwave-assisted methods, exhibited promising antimicrobial, anticancer, and antioxidant activities. []
Compound Description: This series of novel bis-isoxazole derivatives, synthesized using microwave-assisted solvent-free methods, exhibited moderate to good antimicrobial and antioxidant activities. []
Compound Description: Cpd27 is a potent and selective in vitro tool compound for TAF1(2), a potential target for oncology research. It demonstrated antiproliferative synergy with the BET inhibitor JQ1. []
Compound Description: This compound, characterized by X-ray crystallography, contains a thienopyridine system, a common pharmacophore in medicinal chemistry. []
Compound Description: This compound is a carbocyclic analog of tubercidin, a nucleoside antibiotic, and exhibits cytotoxic activity against cells expressing adenosine kinase. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.